L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine
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Overview
Description
L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine is a peptide compound composed of seven amino acids: proline, glycine, leucine, serine, serine, tyrosine, and alanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
L-Prolylglycyl-L-leucyl-L-seryl-L-seryl-L-tyrosyl-L-alanine: Similar in structure but may have different amino acid sequences or modifications.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with different biological properties.
L-alanyl-L-glutamine dipeptide: A dipeptide with distinct applications in nutrition and medicine.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
Properties
CAS No. |
590355-22-9 |
---|---|
Molecular Formula |
C31H47N7O11 |
Molecular Weight |
693.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H47N7O11/c1-16(2)11-21(35-25(42)13-33-26(43)20-5-4-10-32-20)28(45)37-24(15-40)30(47)38-23(14-39)29(46)36-22(27(44)34-17(3)31(48)49)12-18-6-8-19(41)9-7-18/h6-9,16-17,20-24,32,39-41H,4-5,10-15H2,1-3H3,(H,33,43)(H,34,44)(H,35,42)(H,36,46)(H,37,45)(H,38,47)(H,48,49)/t17-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
HVKYVSDSJKLWMH-YYOLRRQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C2CCCN2 |
Origin of Product |
United States |
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